Molecular weight of N-(3-bromophenyl)-2,2,2-trifluoroacetamide
Molecular weight of N-(3-bromophenyl)-2,2,2-trifluoroacetamide
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of N-(3-bromophenyl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive analysis of N-(3-bromophenyl)-2,2,2-trifluoroacetamide, a compound of significant interest to researchers in medicinal chemistry and materials science. While not as extensively documented as some commercial reagents, its structural motifs—a brominated aromatic ring and a trifluoroacetylated amine—suggest its potential as a valuable synthetic intermediate. This document details the derivation of its molecular formula, the precise calculation of its molecular weight, and the analytical methodologies required for its empirical verification. Furthermore, it contextualizes the importance of these fundamental properties in the broader scope of drug development and chemical synthesis, offering insights grounded in established scientific principles.
Molecular Structure and Formula Determination
The precise identity of a chemical compound is fundamentally encoded in its structure. The International Union of Pure and Applied Chemistry (IUPAC) name, N-(3-bromophenyl)-2,2,2-trifluoroacetamide, provides the necessary information to deduce its molecular formula and, consequently, its molecular weight.
The name can be deconstructed as follows:
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Phenyl: A core six-carbon aromatic ring (C₆H₅).
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3-bromo: A bromine atom substitutes the hydrogen at the meta-position (carbon 3) of the phenyl ring, resulting in a C₆H₄Br moiety.
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Acetamide: A two-carbon amide group (CH₃CONH-).
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2,2,2-trifluoro: Three fluorine atoms replace the hydrogens on the methyl group of the acetamide, yielding a trifluoroacetamide group (CF₃CONH-).
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N-(...): The nitrogen atom of the trifluoroacetamide group is covalently bonded to the brominated phenyl ring.
Combining these components yields the chemical structure shown below and allows for a systematic enumeration of its constituent atoms:
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Carbon (C): 6 in the phenyl ring + 2 in the trifluoroacetamide group = 8
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Hydrogen (H): 4 on the phenyl ring + 1 on the nitrogen atom = 5
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Bromine (Br): 1
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Fluorine (F): 3
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Nitrogen (N): 1
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Oxygen (O): 1
Thus, the definitive molecular formula for N-(3-bromophenyl)-2,2,2-trifluoroacetamide is C₈H₅BrF₃NO .
Molecular Weight: Calculation and Significance
The molecular weight is a cornerstone property, critical for stoichiometric calculations in synthesis and for the preparation of solutions of known concentration in analytical and screening applications. It is essential to distinguish between two related values: the average molecular weight (or molar mass) and the monoisotopic mass.
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Average Molecular Weight (Molar Mass): Calculated using the weighted average atomic masses of all naturally occurring isotopes of each element. This value is used for macroscopic calculations, such as weighing out a substance for a chemical reaction.
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Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element. This value is paramount in high-resolution mass spectrometry (HRMS), where it enables the unambiguous determination of a compound's elemental composition.
The calculation of the average molecular weight is detailed in the table below.
| Element | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 268.032 |
The calculated average molecular weight of N-(3-bromophenyl)-2,2,2-trifluoroacetamide is 268.032 g/mol . The isomeric compound, N-(4-bromophenyl)-2,2,2-trifluoroacetamide, possesses an identical molecular weight of 268.031 g/mol , highlighting the necessity of spectroscopic methods to differentiate between isomers[1].
Analytical Workflow for Structural and Molecular Weight Verification
The theoretical calculation of molecular weight must be confirmed by empirical data. A multi-technique analytical approach serves as a self-validating system to ensure the identity and purity of a synthesized compound.
Caption: Workflow for Molecular Weight and Structure Verification.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.
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Rationale: This method measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of the molecular mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic doublet signal for the molecular ion peak (M⁺) and bromine-containing fragments.
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Protocol (Hypothetical for ESI-MS):
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Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infuse the solution directly into an Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.
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Acquire data in positive ion mode. The expected molecular ion will be the protonated species [M+H]⁺.
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Observe the mass spectrum for a pair of peaks at approximately m/z 268.0 and 270.0, with nearly equal intensity, corresponding to [C₈H₅⁷⁹BrF₃NO+H]⁺ and [C₈H₅⁸¹BrF₃NO+H]⁺.
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For confirmation, perform High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass measurement, which should match the calculated monoisotopic mass to within 5 ppm.
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Elemental Analysis
This classical technique provides the percentage composition of elements (typically C, H, N) in a pure sample.
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Rationale: By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values, one can confirm the empirical formula of the compound. This serves as an independent validation of the molecular formula.
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Theoretical Composition for C₈H₅BrF₃NO:
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%C = (96.088 / 268.032) * 100 = 35.85%
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%H = (5.040 / 268.032) * 100 = 1.88%
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%N = (14.007 / 268.032) * 100 = 5.23%
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Protocol:
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Submit a small quantity (2-5 mg) of the highly purified, dried compound to a certified analytical laboratory.
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The sample undergoes combustion analysis in a specialized elemental analyzer.
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The resulting percentages of C, H, and N are reported.
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The experimental values must fall within an acceptable margin of error (typically ±0.4%) of the theoretical values to be considered a match.
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Role in Drug Development and Chemical Synthesis
The structural components of N-(3-bromophenyl)-2,2,2-trifluoroacetamide are of significant interest in modern drug design.
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Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry. This group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve membrane permeability, and alter the acidity of nearby functional groups, thereby modulating binding interactions with biological targets[2].
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Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle. It is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. This makes the parent compound a valuable building block for constructing libraries of potential drug candidates. Furthermore, the bromine atom can act as a heavy atom for X-ray crystallography studies or as a bioisostere for other halogen atoms.
Precise knowledge of the molecular weight is non-negotiable in this context. It is essential for calculating reaction yields, preparing stock solutions for high-throughput screening, and ensuring dose accuracy in preclinical studies.
Safety and Handling Precautions
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Potential Hazards: Based on related compounds, this substance should be treated as harmful if swallowed and a potential irritant to the skin, eyes, and respiratory tract[3][4][5]. Halogenated organic compounds should always be handled with care.
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Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[3].
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Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
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References
- ChemicalBook. N-[(3-bromophenyl)methyl]-2,2,2-trifluoroacetamide (CAS 1098109-13-7).
- Gomha, S. M., et al. (2015). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry.
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PubChem. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]
- Fisher Scientific. Safety Data Sheet: Acetamide, 2,2,2-trifluoro-.
- Fisher Scientific. Safety Data Sheet: N-Methyl-bis(trifluoroacetamide).
- Thermo Fisher Scientific. Safety Data Sheet: Acetamide, 2,2,2-trifluoro-.
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NIST. Acetamide, N-(4-bromophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Available from: [Link]
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PubChem. Trifluoroacetamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide. National Center for Biotechnology Information. Available from: [Link]
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Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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J. Braz. Chem. Soc. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
